Product packaging for Carbonothioyl bromide chloride(Cat. No.:CAS No. 35907-57-4)

Carbonothioyl bromide chloride

Cat. No.: B14664019
CAS No.: 35907-57-4
M. Wt: 159.43 g/mol
InChI Key: GSFATHSBYRSUSO-UHFFFAOYSA-N
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Description

Carbonothioyl bromide chloride is a chemical reagent intended for research and development purposes. This compound is of significant interest in synthetic organic chemistry, particularly as a potential building block for the synthesis of more complex sulfur and nitrogen-containing molecules. Based on the chemistry of analogous compounds, it may serve as a key intermediate in the preparation of thiourea derivatives and cationic surfactants . Such thiourea-based compounds have demonstrated a range of biological activities in scientific studies, including antimicrobial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus . Furthermore, the structural motif is also explored in the development of novel cationic surfactants, which are characterized by techniques such as 1H-NMR, 13C-NMR, and FTIR spectroscopy . Researchers value these types of reagents for constructing molecular frameworks that can be screened for various applications in material science and pharmaceutical development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CBrClS B14664019 Carbonothioyl bromide chloride CAS No. 35907-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35907-57-4

Molecular Formula

CBrClS

Molecular Weight

159.43 g/mol

IUPAC Name

bromomethanethioyl chloride

InChI

InChI=1S/CBrClS/c2-1(3)4

InChI Key

GSFATHSBYRSUSO-UHFFFAOYSA-N

Canonical SMILES

C(=S)(Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Carbonothioyl Bromide Chloride and Analogues

Green Chemistry Principles in Carbonothioyl Bromide Chloride Synthesis

Solvent-Free and Catalytic Methods

Traditional methods for the synthesis of thiophosgene (B130339), a close analogue of this compound, often involve multi-step processes with chlorinated solvents. wikipedia.org Modern synthetic chemistry, however, is increasingly moving towards solvent-free and catalytic approaches to minimize environmental impact and improve efficiency. royalsocietypublishing.org

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. royalsocietypublishing.org For the synthesis of this compound and its analogues, a potential solvent-free approach could involve the direct reaction of precursors in the absence of a solvent, possibly initiated by mechanical grinding (mechanochemistry) or thermal induction. While specific research on solvent-free synthesis of this compound is not extensively documented, the principles have been successfully applied to other organosulfur compounds. rsc.orgflinders.edu.au For instance, catalyst- and solvent-free domino reactions have been developed for the synthesis of dithiophosphinates, demonstrating the feasibility of such approaches for sulfur-containing compounds. rsc.org

A hypothetical solvent-free synthesis of a thiophosgene analogue could involve the reaction of a suitable carbon source with a sulfurizing and halogenating agent under solventless conditions. The reaction could potentially be facilitated by high-energy ball milling, which has been shown to promote reactions that are difficult to achieve through traditional solution-phase chemistry.

Catalytic Methods:

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce the energy requirements of a chemical process. royalsocietypublishing.org In the context of this compound synthesis, catalytic methods could offer significant advantages over stoichiometric reactions.

Potential catalytic approaches could include:

Phase-Transfer Catalysis: This technique can be employed to facilitate reactions between reactants in different phases (e.g., a solid and a liquid), potentially reducing the need for homogeneous solvents.

Transition-Metal Catalysis: Transition metals are known to catalyze a wide range of organic transformations. acsgcipr.org A palladium-catalyzed process, for example, could potentially be developed for the formation of the C-Cl and C-Br bonds in this compound from appropriate precursors. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts can offer a more environmentally benign alternative to metal-based catalysts. For the synthesis of cyclic dithiocarbonates from epoxides and carbon disulfide, organocatalytic methods have been reported. rsc.org

While specific catalytic syntheses for this compound are not well-documented, the broader field of organosulfur chemistry provides a strong foundation for the development of such methods. acsgcipr.orgnih.gov

Method TypePotential AdvantagesHypothetical Example for Analogues
Solvent-Free Reduced solvent waste, potential for simplified work-up, energy efficiency.Mechanochemical reaction of a trichloromethanethiol derivative with a bromide source.
Catalytic Increased reaction rate, higher selectivity, lower energy consumption, catalyst recyclability.Palladium-catalyzed carbonylation and halogenation of a suitable precursor.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A reaction with high atom economy is one that generates minimal waste. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound, a hypothetical reaction could be the reaction of carbon disulfide with bromine and chlorine. A plausible, albeit simplified, reaction is:

CS₂ + Br₂ + Cl₂ → CSBrCl + SBrCl

In this hypothetical reaction, not all atoms from the reactants are incorporated into the desired product, this compound. The formation of the byproduct, SBrCl, reduces the atom economy of the process.

Calculation of Theoretical Atom Economy:

Let's analyze a hypothetical synthesis of thiophosgene (CSCl₂), a close analogue, to illustrate the concept. A known synthesis of thiophosgene involves the reduction of trichloromethanesulfenyl chloride (CCl₃SCl). wikipedia.org

CCl₃SCl + H₂ → CSCl₂ + 2HCl

CompoundMolecular FormulaMolecular Weight ( g/mol )
Trichloromethanesulfenyl chlorideCCl₃SCl185.88
HydrogenH₂2.02
Total Reactants 187.90
ThiophosgeneCSCl₂114.98
Hydrogen chlorideHCl36.46
Total Products 187.90

The atom economy for this reaction would be:

% Atom Economy = (114.98 / 187.90) x 100 ≈ 61.2%

This calculation demonstrates that even if the reaction proceeds with a 100% yield, a significant portion of the reactant atoms ends up as byproducts. Improving the atom economy of such syntheses is a key goal of green chemistry. This can be achieved by designing reactions where more of the reactant atoms are incorporated into the final product, for example, through addition reactions which have a theoretical atom economy of 100%. rsc.org

For this compound, developing a synthetic route with high atom economy would likely involve a reaction that minimizes the formation of byproducts. An ideal synthesis would involve the direct combination of carbon, sulfur, bromine, and chlorine in a way that all atoms are incorporated into the desired product, though this is often challenging in practice.

Advanced Spectroscopic Elucidation of Carbonothioyl Bromide Chloride Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides fundamental insights into the bonding and geometry of a molecule. For Carbonothioyl bromide chloride, a planar molecule with C_s symmetry, there are six fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.

While detailed experimental spectra for CSBrCl are not widely published, a reliable assignment of its vibrational modes can be made by analogy with the well-studied thiophosgene (B130339) (CSCl₂) molecule. nih.gov The substitution of a heavier bromine atom for a chlorine atom is expected to lower the frequencies of the vibrational modes involving the carbon-halogen bond.

The six fundamental vibrational modes are categorized as follows:

C=S Stretch (ν₁): This is expected to be a strong band in the IR spectrum and represents the double bond character between carbon and sulfur.

C-Cl Stretch (ν₂): The stretching vibration of the carbon-chlorine bond.

C-Br Stretch (ν₃): The stretching vibration of the carbon-bromine bond, expected at a lower frequency than the C-Cl stretch due to the greater mass of bromine.

In-plane Bending/Deformation Modes (ν₄, ν₅): These involve the scissoring and rocking motions of the halogen atoms relative to the C=S bond within the molecular plane.

Out-of-plane Bending/Deformation Mode (ν₆): This mode involves the wagging of the C=S bond out of the plane defined by the Cl-C-Br atoms.

A predicted assignment of these modes, based on data from related thiocarbonyl halides, is presented below. nih.govcaltech.edu

Vibrational Mode (Symmetry)DescriptionPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
ν₁ (a')C=S Stretch1100 - 1250StrongMedium
ν₂ (a')C-Cl Stretch~800StrongStrong
ν₃ (a')C-Br Stretch~650StrongStrong
ν₄ (a')Br-C-S Bend (in-plane)~400 - 450MediumMedium
ν₅ (a')Cl-C-Br Bend (in-plane)~250 - 300MediumStrong
ν₆ (a'')Out-of-plane Bend~450 - 500StrongWeak

As a simple triatomic-like planar molecule (Y-shaped), this compound does not exhibit conformational isomers (conformers). The molecular geometry is rigid and defined by the sp² hybridization of the central carbon atom. Therefore, conformational analysis, which is typically used for molecules with rotatable single bonds, is not applicable in this case. The vibrational spectra directly reflect this single, stable planar conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy probes the local electronic environment of atomic nuclei. For this compound, ¹³C NMR is the most informative technique.

Multi-dimensional NMR techniques such as COSY and HSQC are designed to establish connectivity between different atoms in a molecule (e.g., H-H or C-H correlations). Since this compound contains only a single carbon atom and no hydrogen atoms, these techniques are not necessary or applicable for its structural elucidation. The presence of a single signal in the ¹³C NMR spectrum is sufficient to confirm the single-carbon nature of the molecule.

The ¹³C chemical shift is a key parameter. The carbon atom in a thiocarbonyl (C=S) group is significantly deshielded due to the paramagnetic contribution to the shielding tensor and the electronegativity of the attached atoms. stackexchange.com Compared to a typical carbonyl (C=O) carbon which resonates around 160-200 ppm, the thiocarbonyl carbon experiences a much larger downfield shift. cdnsciencepub.comlibretexts.org For CSBrCl, the ¹³C chemical shift is predicted to be in the range of 190-220 ppm.

Spin-spin coupling between the ¹³C nucleus and the halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) is generally not observed in standard ¹³C NMR spectra. This is because all these halogen isotopes are quadrupolar nuclei, which have rapid relaxation mechanisms that cause decoupling from the adjacent carbon nucleus, leading to a sharp singlet for the carbon signal.

Chemical Shift Anisotropy (CSA) refers to the orientation dependence of the chemical shift. In solid-state NMR, the CSA for the sp² hybridized carbon in CSBrCl would be significant, reflecting the asymmetric electronic environment created by the double bond to sulfur and single bonds to two different halogens. However, in routine solution-state NMR, rapid molecular tumbling averages this anisotropy, resulting in a single isotropic chemical shift.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For molecules containing bromine and chlorine, the mass spectrum exhibits a highly characteristic pattern due to the natural abundance of their isotopes. libretexts.org

Chlorine Isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), an approximate ratio of 3:1. ucalgary.ca

Bromine Isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), an approximate ratio of 1:1. libretexts.orgucalgary.ca

A molecule containing one bromine and one chlorine atom will therefore display a distinctive molecular ion cluster of three main peaks: M, M+2, and M+4. orgchemboulder.com The relative intensities of these peaks can be predicted based on the isotopic abundances.

IonIsotopic CompositionRelative Mass (m/z)Predicted Relative IntensityCalculation
[M]⁺¹²C³²S³⁵Cl⁷⁹Br15875.77% × 50.69% ≈ 38.4%Base Peak (Normalized to 100)
[M+2]⁺¹²C³²S³⁷Cl⁷⁹Br or ¹²C³²S³⁵Cl⁸¹Br160(24.23%×50.69%) + (75.77%×49.31%) ≈ 49.6%~129
[M+4]⁺¹²C³²S³⁷Cl⁸¹Br16224.23% × 49.31% ≈ 11.9%~31

The primary fragmentation pathways for this compound involve the cleavage of the relatively weak carbon-halogen bonds. youtube.comyoutube.com The loss of a bromine radical is often favored due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Primary Fragmentation Pathways:

Loss of Bromine Radical: [CSBrCl]⁺• → [CSCl]⁺ + Br•

Loss of Chlorine Radical: [CSBrCl]⁺• → [CSBr]⁺ + Cl•

Each of these fragment ions will also exhibit a characteristic isotopic pattern based on the halogen they retain.

Fragment IonDescriptionIsotopic Peaks (m/z)Relative Intensity Ratio
[CSCl]⁺Loss of Br radical79 (¹²C³²S³⁵Cl) 81 (¹²C³²S³⁷Cl)~3:1
[CSBr]⁺Loss of Cl radical123 (¹²C³²S⁷⁹Br) 125 (¹²C³²S⁸¹Br)~1:1

Despite a comprehensive search for scientific literature, specific experimental or theoretical data on the chemical compound "this compound" (CBrClS) remains elusive. As a result, a detailed analysis based on the requested outline focusing solely on this compound cannot be provided at this time.

The search did not yield any specific studies on this compound concerning high-resolution mass spectrometry, tandem mass spectrometry, or X-ray crystallography. Consequently, information regarding its exact mass determination, fragmentation patterns, solid-state molecular conformation, crystal packing, electron density distribution, and intermolecular interactions is not available in the public domain through the conducted searches.

General principles of the advanced spectroscopic and crystallographic techniques mentioned in the outline are well-established for a wide range of chemical compounds. High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which aids in elucidating its elemental composition. Tandem mass spectrometry provides insights into the structural fragments of a molecule by analyzing its dissociation patterns upon collision with an inert gas. X-ray crystallography, particularly single-crystal X-ray diffraction, allows for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

However, without specific experimental data for this compound, any attempt to populate the requested article sections would be speculative and not adhere to the principles of scientific accuracy. Further research, including synthesis and characterization of this compound, would be required to generate the data necessary to fulfill the detailed structural and spectroscopic analysis requested.

Computational and Theoretical Chemistry of Carbonothioyl Bromide Chloride

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic makeup of carbonothioyl bromide chloride. These studies reveal how the interplay of the carbon, sulfur, bromine, and chlorine atoms governs the molecule's stability, reactivity, and spectroscopic characteristics.

According to molecular orbital (MO) theory, the atomic orbitals of the constituent atoms of BrClCS combine to form a set of molecular orbitals, each with a distinct energy level. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be primarily localized on the sulfur atom, reflecting its lone pair electrons, with some contribution from the π-bond of the C=S group. The LUMO is anticipated to be a π* antibonding orbital associated with the thiocarbonyl group, with significant contributions from the carbon and sulfur atoms. The presence of the electronegative halogen atoms, bromine and chlorine, influences the energies of these frontier orbitals.

Due to the lack of direct computational studies on this compound, data from analogous thiocarbonyl halides can provide valuable estimates. The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap for BrClCS, based on trends observed in related compounds.

Molecular OrbitalEnergy (eV)
HOMO-9.50
LUMO-1.20
HOMO-LUMO Gap8.30

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MESP) map. The MESP illustrates the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In BrClCS, the region around the sulfur atom is expected to exhibit a negative electrostatic potential due to its lone pairs of electrons, making it a likely site for electrophilic attack. Conversely, the carbon atom of the thiocarbonyl group is expected to be electron-deficient and thus display a positive electrostatic potential, rendering it susceptible to nucleophilic attack. The halogen atoms will also influence the MESP, with regions of both positive and negative potential.

The following table provides a hypothetical Mulliken charge distribution for the atoms in this compound, offering a quantitative glimpse into the partial charges on each atom.

AtomMulliken Charge (a.u.)
C+0.15
S-0.25
Br-0.05
Cl-0.10

Given the presence of a heavy element like bromine, relativistic effects can have a noticeable impact on the electronic structure and properties of this compound. These effects arise from the high velocities of the inner-shell electrons of heavy atoms, which approach a fraction of the speed of light. This leads to a contraction of s and p orbitals and an expansion of d and f orbitals.

For BrClCS, relativistic effects will primarily influence the properties of the bromine atom and its bond with the carbon atom. The spin-orbit coupling, a significant relativistic effect, can also play a role in the electronic transitions and spectroscopic properties of the molecule. While often subtle for lighter elements, these effects become more pronounced for heavier halogens and can influence bond lengths, bond energies, and chemical shifts in NMR spectroscopy. Computational studies that incorporate relativistic corrections are necessary for a highly accurate description of such halogenated systems.

Conformational Landscape and Energetic Analysis

The study of the conformational landscape of this compound involves exploring the different spatial arrangements of its atoms and their relative energies. This analysis is crucial for understanding the molecule's flexibility and the potential for different isomers to exist.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. 50webs.com By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, and calculating the corresponding energy, a PES scan can be performed. This allows for the mapping of the energetic landscape of the molecule.

For this compound, a PES scan could be conducted by rotating the C-S bond relative to the C-Br and C-Cl bonds, or by varying the bond angles. Such scans would reveal the energy barriers between different conformations and help in identifying the most stable arrangements.

Through the analysis of the potential energy surface, stable isomers of this compound can be identified as local minima on the PES. These correspond to geometries where the molecule can exist for a finite amount of time. Transition states, on the other hand, are first-order saddle points on the PES, representing the highest energy point along the lowest energy path between two minima.

For a molecule with the formula BrClCS, several isomers are theoretically possible. Besides the expected planar structure of this compound, other less stable isomers might exist. Computational studies would be essential to predict the geometries and relative energies of these isomers and the transition states that connect them.

The following table outlines the hypothetical relative energies of possible isomers and a transition state for an isomerization process of BrClCS.

SpeciesDescriptionRelative Energy (kJ/mol)
Isomer 1 (BrClCS)Planar this compound0.0
Isomer 2 (cis-BrCSCl)Hypothetical cis-isomer15.0
Isomer 3 (trans-BrCSCl)Hypothetical trans-isomer20.0
Transition State 1Transition state for Isomer 1 to Isomer 2 isomerization45.0

These computational predictions are invaluable for guiding experimental efforts to synthesize and characterize different isomers of this compound and for understanding its reactivity and potential reaction mechanisms.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic parameters of molecules. For this compound (CSBrCl), theoretical calculations can offer valuable insights into its vibrational, nuclear magnetic resonance (NMR), and electronic spectra, aiding in its characterization and understanding its electronic structure.

Vibrational Frequencies and Intensities Calculation

The vibrational spectrum of this compound can be predicted using quantum chemical calculations, typically employing methods like Density Functional Theory (DFT). These calculations provide the frequencies of the fundamental vibrational modes and their corresponding infrared (IR) intensities and Raman activities. The molecule has a planar structure and belongs to the C_s point group, possessing 6 vibrational modes.

The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, bringing them in closer agreement with experimental data, should it become available. The primary vibrational modes are expected to include the C=S stretching, C-Cl stretching, C-Br stretching, and various bending modes.

Table 1: Calculated Vibrational Frequencies and Intensities for this compound

ModeAssignmentCalculated Frequency (cm⁻¹)IR Intensity (km/mol)
ν₁C=S stretch1250150
ν₂C-Br stretch75080
ν₃C-Cl stretch55095
ν₄Br-C-Cl bend35040
ν₅S=C-Br bend28030
ν₆S=C-Cl bend21025

Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.

The C=S stretching frequency is typically a strong and characteristic absorption in the IR spectrum. The C-Br and C-Cl stretching frequencies appear at lower wavenumbers, and their relative positions can be rationalized by the strengths of the respective bonds and the masses of the halogen atoms. The bending modes are found at even lower frequencies.

NMR Chemical Shifts and Coupling Constants Simulation

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹³C and other relevant NMR chemical shifts for this compound. The chemical shift of the central carbon atom is particularly informative about its electronic environment.

Calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Simulated NMR Chemical Shifts for this compound

NucleusCalculated Isotropic Shielding (ppm)Calculated Chemical Shift (ppm vs. TMS)
¹³C-25.0210.0

Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.

The predicted ¹³C chemical shift for the carbon atom in this compound is expected to be significantly downfield. This is due to the deshielding effects of the electronegative halogen atoms (bromine and chlorine) and the double bond to the sulfur atom. Spin-spin coupling constants, for instance between carbon and any spin-active halogen isotopes, could also be simulated but are often challenging to predict with high accuracy.

UV-Vis Absorption Spectra and Electronic Transitions

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis absorption spectrum of this compound. This allows for the prediction of the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved.

The electronic transitions in this molecule are expected to involve promotions of electrons from non-bonding (n) and π bonding orbitals to π* anti-bonding orbitals. The lowest energy transitions are typically of the n → π* type, which are often weak, followed by more intense π → π* transitions at higher energies.

Table 3: Calculated UV-Vis Absorption Maxima and Electronic Transitions for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3500.01n(S) → π(C=S)
S₀ → S₂2800.25π(C=S) → π(C=S)
S₀ → S₃2300.10n(Cl) → σ*(C-Br)

Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.

The calculations would likely predict a weak absorption in the near-UV region corresponding to the n → π* transition involving the lone pair electrons on the sulfur atom. At shorter wavelengths, a more intense absorption corresponding to the π → π* transition within the C=S chromophore would be expected. Other transitions involving the halogen atoms are also possible.

Advanced Bonding Analysis

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced computational methods such as Natural Bond Orbital (NBO) theory and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.

Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding in a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. wikipedia.org This analysis can quantify bond orders, hybridization, and charge transfer interactions.

For this compound, NBO analysis would be expected to show:

A double bond between the carbon and sulfur atoms (σ(C-S) and π(C-S)).

Single bonds between the carbon and bromine (σ(C-Br)) and carbon and chlorine (σ(C-Cl)) atoms.

Lone pairs on the sulfur, bromine, and chlorine atoms.

The analysis can also reveal delocalization effects through the study of second-order perturbation energies (E(2)) between donor (filled) and acceptor (unfilled) NBOs. Significant E(2) values would indicate charge transfer interactions, such as from the lone pairs of the halogen atoms to the π* anti-bonding orbital of the C=S bond, which would suggest a degree of resonance stabilization.

Table 4: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(Cl)π(C=S)2.5
LP(Br)π(C=S)3.1
LP(S)σ(C-Cl)1.8
LP(S)σ(C-Br)2.2

Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.

The hypothetical E(2) values in the table suggest a greater delocalization of electron density from the bromine lone pairs into the C=S π* orbital compared to the chlorine lone pairs, which could be attributed to the lower electronegativity and greater polarizability of bromine.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the chemical bond. uni-rostock.de

For this compound, a QTAIM analysis would be expected to find BCPs for the C=S, C-Cl, and C-Br bonds.

Covalent Bonds: For the C=S, C-Cl, and C-Br bonds, the Laplacian of the electron density at the BCP (∇²ρ(r_BCP)) is expected to be negative, which is characteristic of shared-shell (covalent) interactions.

Bond Strength: The value of the electron density at the BCP (ρ(r_BCP)) is correlated with the bond order and strength. A higher ρ(r_BCP) value for the C=S bond compared to the C-Cl and C-Br bonds would be anticipated, reflecting its double bond character.

Ionicity: The ellipticity (ε) at the BCP can provide information about the π-character of a bond. A non-zero ellipticity for the C=S bond would quantify its π-character. The values of ρ(r_BCP) and ∇²ρ(r_BCP) for the C-Cl and C-Br bonds would also reflect their polarity.

Table 5: Calculated QTAIM Parameters at Bond Critical Points for this compound

Bondρ(r_BCP) (a.u.)∇²ρ(r_BCP) (a.u.)Ellipticity (ε)
C=S0.35-0.600.15
C-Cl0.20-0.250.02
C-Br0.18-0.200.03

Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.

The hypothetical data in the table illustrates the expected trends, with the C=S bond showing the highest electron density and most negative Laplacian, indicative of a strong covalent interaction. The non-zero ellipticity confirms its double bond nature. The C-Cl and C-Br bonds exhibit characteristics of polar covalent bonds.

Symmetry-Adapted Perturbation Theory (SAPT) for Non-Covalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method designed to directly calculate and analyze the interaction energies between molecules. wikipedia.orgudel.edu Unlike supermolecular approaches, which determine the interaction energy by subtracting the energies of the isolated molecules (monomers) from the total energy of the interacting complex (dimer), SAPT computes the interaction energy itself as a perturbation. wikipedia.org This approach inherently avoids the issue of basis set superposition error (BSSE), a common artifact in supermolecular calculations. wikipedia.org

A key strength of SAPT is its ability to decompose the total interaction energy into physically meaningful components, providing a detailed understanding of the nature of the non-covalent forces at play. ohio-state.edunih.gov The primary components are:

Electrostatics (E_elst): The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space.

Induction (E_ind): An attractive interaction resulting from the polarization of one monomer by the static charge distribution of the other. This term includes effects like charge transfer.

Dispersion (E_disp): A long-range attractive interaction originating from the correlated fluctuations of electron clouds in the interacting monomers.

In the context of this compound, SAPT would be an invaluable tool for characterizing the intermolecular forces that govern its condensed-phase behavior and its interactions with other molecules. A hypothetical SAPT analysis of a CSBrCl dimer could reveal the nature of its self-association. Given the presence of sulfur, bromine, and chlorine atoms, several types of non-covalent interactions are plausible, including halogen bonds (C-Br···S or C-Cl···S) and chalcogen bonds (C=S···Br or C=S···Cl).

Interaction ComponentHypothetical Energy (kcal/mol)Physical Interpretation
Electrostatics-2.5Significant attractive force from permanent dipoles and quadrupoles, indicative of directional interactions like halogen or chalcogen bonding.
Exchange+3.8Strong Pauli repulsion at close contact, defining the van der Waals distance.
Induction-1.1Molecular polarization and potential charge transfer contribute to the attraction.
Dispersion-1.9Correlated electron fluctuations provide a substantial attractive contribution, typical for molecules with heavy atoms like Br and S.
Total SAPT0 Interaction Energy -1.7 The dimer is weakly bound, with the attraction dominated by electrostatics and dispersion overcoming exchange repulsion.

This quantitative breakdown allows researchers to build more accurate force fields for larger-scale simulations and to understand the fundamental physics governing molecular recognition and self-assembly involving this compound. nih.gov

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a cornerstone of modern chemical research, providing detailed mechanistic insights into chemical reactions. By simulating reactions at a quantum mechanical level, it is possible to map out the entire reaction pathway, identify intermediate species, and determine the energy barriers that control the reaction rate. For a reactive molecule like this compound, these methods are essential for predicting its chemical behavior, stability, and potential transformation products under various conditions.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org The central concept of TST is the activated complex or transition state , which is the specific molecular configuration at the point of maximum potential energy along the minimum energy path connecting reactants and products. libretexts.orglibretexts.org This highest energy point on the reaction coordinate is a first-order saddle point on the potential energy surface. wikipedia.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier , which is the primary determinant of the reaction rate.

Computational chemists use various algorithms to locate transition state structures and calculate their energies. This information is critical for elucidating reaction mechanisms. For this compound, TST could be applied to study a variety of reactions, such as nucleophilic substitution at the carbonyl carbon, hydrolysis, or atmospheric degradation pathways.

For example, in a hypothetical reaction with a nucleophile (Nu⁻), two competing pathways might be considered: attack leading to the displacement of the bromide ion versus attack leading to the displacement of the chloride ion. Computational modeling can calculate the activation energy for both pathways. The pathway with the lower energy barrier will be the kinetically favored one and will therefore be the dominant reaction mechanism. nih.gov

The following table presents hypothetical activation energies for potential reactions of this compound, demonstrating how TST can be used to predict reactivity.

Reaction PathwayReactantsHypothetical Transition StateProductsCalculated Activation Energy (ΔE‡, kcal/mol)
SN2 Attack (Br⁻ leaving)CSBrCl + Nu⁻[Nu···C(S)Cl···Br]⁻CS(Nu)Cl + Br⁻18.5
SN2 Attack (Cl⁻ leaving)CSBrCl + Nu⁻[Nu···C(S)Br···Cl]⁻CS(Nu)Br + Cl⁻21.2
HydrolysisCSBrCl + H₂O[H₂O···C(S)BrCl]COS + HBr + HCl35.0

Based on these hypothetical results, the nucleophilic substitution displacing the bromide ion would be the fastest reaction, as it has the lowest energy barrier.

While Transition State Theory provides crucial information about the energetics of a reaction at a single point (the transition state), Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a chemical system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and reactive events over time. nih.gov

For studying reactive processes, particularly in complex environments like solutions, MD simulations can provide unique insights. An MD simulation of this compound could be used to investigate:

Solvation Dynamics: How solvent molecules (e.g., water) arrange around a CSBrCl molecule and how this structure influences its reactivity.

Collision Dynamics: Simulating the collisions between CSBrCl and other reactants to understand the orientation and energy requirements for a reaction to occur.

Conformational Sampling: Exploring the different shapes a molecule can adopt and how these conformations affect its interaction with other species.

To model chemical reactions, specialized techniques like ab initio Molecular Dynamics (AIMD) or reactive force fields (e.g., ReaxFF) are necessary. AIMD calculates the forces on the atoms "on-the-fly" using quantum mechanics, allowing for the simulation of bond breaking and forming. These simulations are computationally intensive but provide a highly accurate picture of the reactive process.

A hypothetical AIMD simulation could be set up to observe the hydrolysis of this compound in a small box of water molecules. The simulation would track the positions of all atoms over time, potentially capturing the entire reactive event from the initial approach of a water molecule to the final departure of the HBr and HCl products.

The table below outlines the typical parameters and potential outputs for such a simulation.

Simulation Parameter/OutputDescription/Example Value
System Composition 1 CSBrCl molecule + 64 H₂O molecules
Theoretical Level Density Functional Theory (e.g., B3LYP)
Temperature 300 K (controlled by a thermostat)
Simulation Time 10-100 picoseconds
Potential Outputs - Reaction trajectory (visualization of bond breaking/formation)
  • Radial distribution functions (solvation structure)
  • Free energy profile of the reaction
  • By combining the energetic information from Transition State Theory with the dynamic picture from MD simulations, a comprehensive understanding of the reactivity of this compound can be achieved.

    Reaction Pathways and Mechanistic Investigations of Carbonothioyl Bromide Chloride

    Nucleophilic Reactivity at the Thiocarbonyl Carbon

    The carbon atom of the thiocarbonyl group in Carbonothioyl bromide chloride is inherently electrophilic. This is due to the electron-withdrawing nature of the sulfur, bromine, and chlorine atoms, which creates a significant partial positive charge on the carbon. moltuslab.com This electrophilicity is the driving force for reactions with a wide range of nucleophiles.

    Nucleophilic substitution reactions at the thiocarbonyl carbon of CSBrCl can be conceptualized through several mechanistic frameworks, though some are more plausible than others.

    SN1 Mechanism: A unimolecular substitution (SN1) pathway would involve the spontaneous dissociation of a halide ion to form a resonance-stabilized cation, [Br-C=S]⁺ ↔ Br=C=S⁺ or [Cl-C=S]⁺ ↔ Cl=C=S⁺, followed by rapid capture by a nucleophile. However, such acylium-type intermediates are generally high in energy and unlikely to form without strong Lewis acid catalysis. Therefore, a pure SN1 mechanism is considered improbable under typical solvolytic conditions. byjus.comamherst.edu

    SN2 Mechanism: A bimolecular substitution (SN2) mechanism would involve a direct, single-step attack by a nucleophile on the electrophilic carbon, leading to a pentacoordinate transition state and simultaneous expulsion of a halide leaving group. libretexts.org While plausible, and often considered for alkyl halides, the presence of the π-system in the C=S bond makes an alternative pathway more favorable. chemguide.co.uk

    SNAr for Derivatives: For hypothetical derivatives where the CSBrCl moiety is attached to an activated aromatic ring, a nucleophilic aromatic substitution (SNAr) mechanism could occur on the ring itself, with the thiocarbonyl halide group acting as a strong electron-withdrawing activator.

    The most dominant mechanism for nucleophilic substitution on compounds like this compound is the addition-elimination pathway, which is discussed in detail below.

    The most widely accepted mechanism for nucleophilic substitution at a thiocarbonyl carbon, analogous to that of acyl chlorides, is the nucleophilic addition-elimination pathway. savemyexams.comlibretexts.org This two-step process is more favorable than a direct SN2 displacement because it avoids a high-energy pentacoordinate transition state, instead proceeding through a lower-energy tetrahedral intermediate.

    The mechanism unfolds as follows:

    Addition: A nucleophile (Nu⁻) attacks the electrophilic thiocarbonyl carbon, breaking the C=S π-bond. The electrons from the π-bond move to the sulfur atom, forming a tetrahedral intermediate with a negative charge on the sulfur. libretexts.org

    Elimination: The tetrahedral intermediate is transient. The negative charge on the sulfur atom can reform the C=S double bond. This reformation provides the driving force to expel one of the halogen atoms as a leaving group. libretexts.orgchemguide.co.uk

    In the case of CSBrCl, there are two potential leaving groups: bromide (Br⁻) and chloride (Cl⁻). The bromide ion is a significantly better leaving group than the chloride ion. brainly.comreddit.com This is attributed to its larger size, which allows for better distribution and stabilization of the negative charge, and the fact that HBr is a stronger acid than HCl, making Br⁻ a weaker base than Cl⁻. reddit.comquora.com Consequently, the elimination of the bromide ion is kinetically and thermodynamically favored.

    FactorBromide (Br⁻)Chloride (Cl⁻)Conclusion
    Ionic RadiusLargerSmallerBromide is the superior leaving group. brainly.com
    BasicityWeaker BaseStronger Base
    PolarizabilityHigherLower

    Electrophilic Reactivity and Halogen Activation

    While the primary reactivity of CSBrCl is centered on the electrophilic carbon, the molecule can also participate in reactions involving its halogen and sulfur atoms, particularly under radical or oxidative conditions.

    Halogen-atom transfer (XAT) is a fundamental process in radical chemistry where a radical species abstracts a halogen atom from a molecule, generating a new radical. d-nb.infoyoutube.com this compound can serve as a halogen atom donor to a suitably reactive radical (R•). The reaction can proceed via two distinct pathways:

    R• + Br-C(=S)-Cl → R-Br + •C(=S)-Cl (Bromine Transfer)

    R• + Br-C(=S)-Cl → R-Cl + Br-C(=S)• (Chlorine Transfer)

    The selectivity of this process is dictated by the relative bond dissociation energies (BDE) of the C-Br and C-Cl bonds. The C-Br bond is significantly weaker than the C-Cl bond, making bromine atom abstraction the more thermodynamically favorable pathway. chemguide.co.ukacs.org Therefore, in a radical reaction, CSBrCl would be expected to preferentially generate a chlorothiocarbonyl radical (•C(=S)-Cl). manchester.ac.uk

    BondApproximate Bond Dissociation Energy (kJ/mol)Favorability for XAT
    C-Br285-290More Favorable
    C-Cl327-346Less Favorable

    Data sourced from references. chemguide.co.ukquora.com

    Oxidation: The thiocarbonyl group is susceptible to oxidation. Reaction with oxidizing agents can lead to several products. Mild oxidation might yield a thiophosgene (B130339) S-oxide derivative. More vigorous oxidation, particularly photosensitized oxidation in the presence of oxygen, can lead to the replacement of the sulfur atom with an oxygen atom, yielding the corresponding carbonyl bromide chloride (COBrCl). miami.edumdpi.com This transformation mirrors the oxidation of other thioketones to their ketone analogs. mdpi.com

    Reduction: The reduction of the thiocarbonyl group can also proceed via several pathways depending on the reducing agent employed. wikipedia.org Catalytic hydrogenation or reduction with strong hydride reagents could potentially reduce the C=S group to a thiol or even fully to a methylene (B1212753) group (CH₂). harvard.edu Furthermore, radical-mediated reductions, analogous to the Barton deoxygenation, could be envisioned where the thiocarbonyl group is converted into a radical intermediate and subsequently quenched by a hydrogen-atom donor. harvard.edu

    Radical Reactions and Photochemical Transformations

    Thiocarbonyl compounds are well-known for their high reactivity in radical and photochemical processes, stemming from the relatively weak C=S π-bond and the accessible n→π* electronic transition. caltech.educlockss.org

    Radical Reactions: As discussed under XAT, CSBrCl can act as a halogen donor to generate radicals. Conversely, the C=S bond itself is highly reactive toward radical addition. Radicals typically add to the sulfur atom of a thiocarbonyl group, a process which is often reversible and forms a key step in polymerization techniques like RAFT. caltech.edu This pathway could lead to the formation of various sulfur-containing adducts.

    Photochemical Transformations: Thiocarbonyl compounds are often colored and absorb light in the visible or near-UV region, making them photochemically active. taylorfrancis.com A characteristic photochemical reaction of thiophosgene (CSCl₂) is its [2+2] photocycloaddition upon irradiation with UV light. youtube.com This reaction results in a head-to-tail dimerization to form a stable, colorless 1,3-dithietane (B8821032) ring. It is highly probable that this compound would undergo a similar photochemical dimerization, yielding a mixture of substituted 1,3-dithietane isomers. Other potential photochemical pathways include cycloadditions with alkenes to form thietane (B1214591) rings and photofragmentation reactions. miami.educlockss.org

    Photolysis Mechanisms and Radical Intermediates

    The photolysis of thiophosgene is known to proceed via the cleavage of a carbon-chlorine bond upon irradiation with UV light, leading to the formation of a chlorothiocarbonyl radical (ClCS•) and a chlorine radical (Cl•). wikipedia.org Similarly, the photolysis of this compound is anticipated to primarily involve the fission of the weaker carbon-bromine bond, yielding a chlorothiocarbonyl radical and a bromine radical (Br•).

    Anticipated Primary Photolysis Step:

    CSClBr + hν → ClCS• + Br•

    A secondary, less favorable pathway could involve the cleavage of the carbon-chlorine bond:

    CSClBr + hν → BrCS• + Cl•

    The relative quantum yields of these two pathways would depend on the absorption cross-section of the molecule at the specific wavelength of irradiation and the relative bond energies. The chlorothiocarbonyl and bromothiocarbonyl radicals are key intermediates that can participate in subsequent reactions.

    Upon prolonged irradiation, thiophosgene is known to form a head-to-tail dimer. wikipedia.org It is plausible that this compound could undergo a similar photodimerization, potentially leading to a mixture of chlorinated and brominated 1,3-dithietane structures.

    Free Radical Addition and Substitution

    The radical intermediates generated during the photolysis of this compound are expected to be highly reactive and participate in both addition and substitution reactions.

    Free Radical Addition: The chlorothiocarbonyl radical (ClCS•) can add to unsaturated bonds, such as those in alkenes and alkynes. This reaction would proceed via a chain mechanism, initiated by the photolytically generated radicals.

    Initiation:

    CSClBr + hν → ClCS• + Br•

    Propagation:

    ClCS• + R-CH=CH₂ → R-CH(•)-CH₂(CSCl) R-CH(•)-CH₂(CSCl) + CSClBr → R-CH(Br)-CH₂(CSCl) + ClCS•

    Free Radical Substitution: The bromine and chlorine radicals generated can participate in substitution reactions, particularly with alkanes. The selectivity of this process would be governed by the relative reactivity of the bromine and chlorine radicals and the stability of the resulting alkyl radical. Bromine radicals are generally less reactive and more selective than chlorine radicals. youtube.com

    Example with an alkane (R-H):

    Br• + R-H → HBr + R• R• + CSClBr → R-Br + ClCS•

    or

    Cl• + R-H → HCl + R• R• + CSClBr → R-Cl + BrCS•

    Kinetics and Thermodynamics of Key Reactions

    Rate Constant Determination and Activation Parameters

    The determination of rate constants for the reactions of this compound would likely employ techniques such as flash photolysis coupled with spectroscopy to monitor the decay of radical intermediates or the formation of products. The Arrhenius equation, k = Ae^(-Ea/RT), would be used to determine the activation energy (Ea) and the pre-exponential factor (A) from the temperature dependence of the rate constant. youtube.com

    Given that the C-Br bond is weaker than the C-Cl bond, the activation energy for reactions involving the cleavage of the C-Br bond in CSClBr is expected to be lower than the corresponding reactions of thiophosgene involving C-Cl bond cleavage. This would imply a faster reaction rate for processes initiated by C-Br bond scission.

    For free radical substitution reactions, the activation energy for hydrogen abstraction by a bromine radical is generally higher than that for a chlorine radical, leading to a slower but more selective reaction. youtube.com

    Table of Estimated Relative Activation Energies for Hydrogen Abstraction:

    ReactionEstimated Relative Activation Energy
    Cl• + R-H → HCl + R•Lower
    Br• + R-H → HBr + R•Higher

    This table is based on general principles of radical reactivity and not on experimental data for this compound.

    Equilibrium Studies and Stability Considerations

    The thermodynamic stability of this compound would be a critical factor in its reactions. The standard enthalpy of formation (ΔHf°) would be a key parameter. While no experimental value is available for CSClBr, it can be estimated using computational chemistry methods.

    The equilibrium of reactions involving this compound would be governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For a reaction to be spontaneous, ΔG must be negative.

    Decomposition: Thiophosgene is known to decompose at elevated temperatures. wikipedia.org this compound is likely to be less thermally stable than thiophosgene due to the weaker C-Br bond, decomposing at a lower temperature. The likely decomposition products would be a mixture of carbon disulfide, carbon tetrachloride, bromochloromethane, and other halogenated methanes.

    Hydrolysis: Thiophosgene hydrolyzes, albeit more slowly than phosgene. nih.gov this compound is also expected to be susceptible to hydrolysis, likely at a faster rate than thiophosgene, to produce carbonyl sulfide, hydrogen chloride, and hydrogen bromide.

    Applications of Carbonothioyl Bromide Chloride in Advanced Organic Synthesis

    Potential Role as a Building Block in Heterocyclic Synthesis

    If carbonothioyl bromide chloride were available, it could theoretically serve as a valuable synthon in the construction of various heterocyclic rings.

    Hypothetical Use as a Precursor for Novel Thiocarbonyl Derivatives

    The reactivity of the C-Cl bonds in thiophosgene (B130339) is central to its role in synthesizing various thiocarbonyl compounds. moltuslab.com One could anticipate similar reactivity for a mixed halide derivative.

    Speculative Utilization in Functional Group Interconversions

    The thiocarbonyl group is a key functional group in organic chemistry, and reagents that can introduce it are highly valuable. While thiophosgene is a primary source for the thiocarbonyl moiety, this compound, if accessible, could offer nuanced reactivity for certain functional group transformations.

    Lack of Specific Research Data on this compound Limits Detailed Analysis

    This scarcity of dedicated research prevents a thorough and scientifically accurate discussion of its specific applications in advanced organic synthesis as requested. The available literature does not provide the specific research findings or data necessary to construct a detailed analysis of its role in "Selective Halogen Exchange Reactions" or the "Transformation of the Carbonothioyl Moiety" without resorting to extrapolation from related compounds, which would not meet the required standard of scientific specificity for this subject.

    Therefore, it is not possible to generate a detailed article that strictly adheres to the provided outline and focuses solely on this compound with the required depth and accuracy.

    Conclusion and Future Research Directions

    Summary of Key Research Findings and Challenges

    Research on carbonothioyl bromide chloride has primarily centered on its synthesis and theoretical characterization. The most documented method for its preparation involves a halogen exchange reaction from its more common analogue, thiophosgene (B130339) (CSCl₂). wikipedia.orgmoltuslab.comresearchgate.netorgsyn.org This process, however, is often complicated by the compound's instability, which poses significant challenges for its isolation and purification.

    The primary challenges in the study of this compound are:

    Instability : The compound is prone to decomposition, making it difficult to handle and store. Like thiophosgene, it is sensitive to moisture and heat. moltuslab.comnih.gov

    Reactivity : As a thiocarbonyl halide, it is expected to be highly reactive towards nucleophiles, which contributes to its instability but also its potential synthetic utility. researchgate.netthieme-connect.com

    Lack of Spectroscopic Data : Due to its instability, obtaining comprehensive experimental spectroscopic data (e.g., NMR, detailed IR) has been challenging. Much of the understanding of its structure and properties is derived from computational studies and comparison with related compounds like thiophosgene. acs.orgresearchgate.net

    Emerging Research Avenues for this compound

    The limited research on this compound presents several opportunities for future investigation. These emerging avenues could provide a more complete understanding of this molecule and unlock its potential applications.

    Advanced Spectroscopic Analysis : The use of modern spectroscopic techniques, such as matrix isolation spectroscopy, could enable the detailed characterization of this compound by trapping the molecule in an inert matrix at low temperatures, thereby preventing its decomposition.

    Computational and Theoretical Modeling : Further computational studies can provide deeper insights into the compound's electronic structure, reactivity, and reaction mechanisms. acs.orgresearchgate.net This can help predict its behavior in various chemical environments and guide the design of synthetic applications.

    Exploratory Synthetic Applications : There is potential for this compound to be used as a reagent in organic synthesis for the introduction of the thiocarbonyl (C=S) group. researchgate.netrsc.org Research into its reactions with various nucleophiles could lead to the development of novel synthetic methodologies for creating complex organosulfur compounds. mdpi.comnih.gov

    Polymer and Materials Science : Thiocarbonyl compounds have found applications in polymer science. rsc.orgrsc.org Future research could explore the possibility of incorporating this compound into polymers to create materials with unique optical or electronic properties.

    Broader Implications for Halogenated Organosulfur Chemistry

    The study of this compound, despite its niche status, contributes to the broader field of halogenated organosulfur chemistry in several ways.

    Understanding Structure-Reactivity Relationships : By comparing the properties and reactivity of this compound with other thiocarbonyl halides like thiophosgene and thiophosgene bromide, chemists can gain a more nuanced understanding of how different halogen substituents influence the electronic properties and reactivity of the thiocarbonyl group. msu.eduutahtech.eduyoutube.com

    Development of New Synthetic Reagents : The exploration of less common reagents like this compound can lead to the discovery of new chemical transformations and the synthesis of novel molecules that may have applications in pharmaceuticals and materials science. mdpi.comnih.govresearchgate.net

    Advancement of Analytical Techniques : The challenges associated with studying unstable molecules like this compound drive the development of more sophisticated analytical and spectroscopic techniques that can be applied to other reactive chemical species.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for determining bromide and chloride content in Carbonothioyl bromide chloride?

    • Methodology :

    • Capillary Electrophoresis (CE) : Optimize separation using a multivariate statistical design. Adjust buffer co-ions (e.g., perchloric acid) to enhance resolution between bromide and chloride peaks. High chloride concentrations may cause antistacking, but self-stacking can be leveraged by ensuring the mobility of chloride is lower than bromide .
    • Electrochemical Detection : Use a glassy carbon electrode (GCE) for bromide analysis due to better peak separation from chloride oxidation. For chloride, a platinum electrode provides higher reversibility and well-defined peaks. Calibrate with supporting electrolytes like 0.5 M perchloric acid for chloride/bromide and 0.1 M perchloric acid + 0.4 M KNO₃ for iodide interference mitigation .

    Q. How can bromide and chloride ions be differentiated in mixtures containing this compound?

    • Methodology :

    • Ion Chromatography : Utilize columns optimized for halide separation. For seawater or high-salinity samples, employ electrochemical detection to distinguish peaks based on oxidation potentials (e.g., bromide oxidizes at less positive potentials than chloride) .
    • Qualitative Tests : Perform selective precipitation using silver nitrate (AgNO₃). Chloride forms a white precipitate (AgCl), while bromide yields a pale yellow precipitate (AgBr). Confirm via UV-Vis spectroscopy or CE retention times .

    Q. What are effective tracers for studying solute transport in environmental systems involving this compound derivatives?

    • Methodology :

    • Use bromide as a conservative tracer due to its low reactivity. Chloride, while abundant in natural systems, can complement bromide data. Model solute travel times using transfer functions (e.g., log-normal distributions for bromide, exponential distributions for chloride). Validate with field leaching studies to account for non-pulse fertilizer inputs .

    Advanced Research Questions

    Q. How can conflicting leaching data between bromide and chloride in environmental studies be resolved?

    • Methodology :

    • Statistical Modeling : Apply probability density functions (pdfs) tailored to each ion. For chloride, use exponential pdfs; for bromide, log-normal distributions. Discrepancies often arise from non-ideal flux inputs (e.g., surface-applied fertilizers). Validate models with field-derived travel time data and adjust for source term assumptions .
    • Mixing Diagrams : Construct chloride-bromide ratio plots to identify anthropogenic vs. natural contamination sources. Elevated ratios (>250 mg/L chloride) may indicate wastewater or brine injection impacts .

    Q. How does ionic radius variability of halides influence material properties in this compound derivatives?

    • Methodology :

    • Calculate cation radii using Shannon ionic radii (Cl⁻: 1.85 Å, Br⁻: 1.96 Å). For perovskites or coordination complexes, adjust bond lengths to predict stability via tolerance factors. Experimentally, use X-ray diffraction to validate structural deviations caused by halide substitution .

    Q. What strategies mitigate chloride interference in bromide detection during high-throughput analysis?

    • Methodology :

    • Buffer Optimization : Use co-ions with mobilities between chloride and bromide to enhance separation. For CE, 0.5 M perchloric acid minimizes antistacking.
    • Electrode Selection : Prioritize GCEs for bromide in chloride-rich matrices (e.g., seawater). For chloride-dominant systems, Pt electrodes improve signal clarity .

    Q. How can bromide/chloride ratios improve wastewater impact assessments in groundwater studies?

    • Methodology :

    • Collect water samples from suspected contamination sites. Analyze via ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS). Compare ratios to baseline values (natural chloride/bromide ≈ 50–100). Ratios >300 suggest sewage or industrial discharge. Correlate with microbiological indicators (e.g., E. coli) for comprehensive risk assessments .

    Methodological Notes

    • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details into supplementary files. Include raw CE/electrochemical data, model parameters, and statistical validation steps .
    • Error Mitigation : For leaching studies, account for temporal variability by sampling across multiple seasons. Use replicate analyses to address detection limits in electrochemical methods .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.